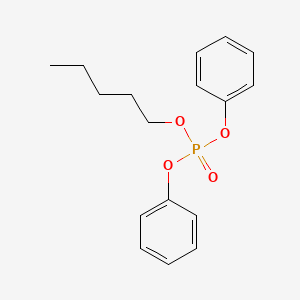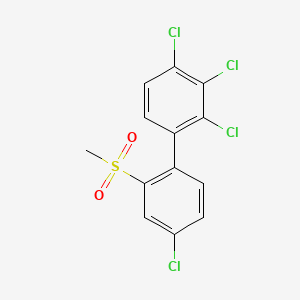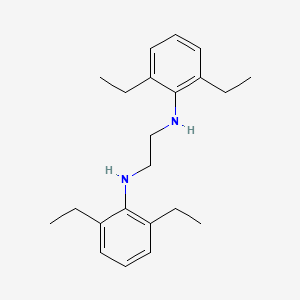
Pentyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl diphenyl phosphate is an organic compound belonging to the class of organophosphates. It consists of a phosphate group bonded to a pentyl group and two phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentyl diphenyl phosphate can be synthesized through the reaction of diphenyl phosphate with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of diphenyl phosphate with pentanol. The process is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pentyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphates.
Applications De Recherche Scientifique
Pentyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of pentyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Triphenyl phosphate: Another organophosphate with three phenyl groups.
Diphenyl phosphate: A simpler compound with two phenyl groups and no alkyl group.
Pentyl phosphate: Contains a pentyl group but lacks the phenyl groups.
Comparison: Pentyl diphenyl phosphate is unique due to the presence of both pentyl and phenyl groups, which confer distinct chemical and physical properties. Compared to triphenyl phosphate, it has a lower molecular weight and different solubility characteristics. Its combination of alkyl and aryl groups makes it versatile in various applications, distinguishing it from simpler phosphates like diphenyl phosphate and pentyl phosphate.
Propriétés
| 105234-62-6 | |
Formule moléculaire |
C17H21O4P |
Poids moléculaire |
320.32 g/mol |
Nom IUPAC |
pentyl diphenyl phosphate |
InChI |
InChI=1S/C17H21O4P/c1-2-3-10-15-19-22(18,20-16-11-6-4-7-12-16)21-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |
Clé InChI |
BVXSDQYDTOKNMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)


![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)


